molecular formula C6H4N2O2S2 B14152276 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 35021-76-2

1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene

Cat. No.: B14152276
CAS No.: 35021-76-2
M. Wt: 200.2 g/mol
InChI Key: OIKQOADNZVCJDX-UHFFFAOYSA-N
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Description

1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound with a unique structure that features two oxo-lambda~4~-sulfanylidene groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the reaction of 1,4-diaminobenzene with sulfur-containing reagents under controlled conditions. One common method is the reaction of 1,4-diaminobenzene with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the oxo-lambda~4~-sulfanylidene groups to thiol groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its oxo-lambda~4~-sulfanylidene groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(aminomethyl)benzene: A related compound with amino groups instead of oxo-lambda~4~-sulfanylidene groups.

    1,4-Bis(sulfinylamino)benzene: Contains sulfinyl groups instead of oxo-lambda~4~-sulfanylidene groups.

    1-ethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene: Similar structure with an ethyl group attached to the benzene ring.

Uniqueness

1,4-Bis[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of oxo-lambda~4~-sulfanylidene groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

35021-76-2

Molecular Formula

C6H4N2O2S2

Molecular Weight

200.2 g/mol

IUPAC Name

1,4-bis(sulfinylamino)benzene

InChI

InChI=1S/C6H4N2O2S2/c9-11-7-5-1-2-6(4-3-5)8-12-10/h1-4H

InChI Key

OIKQOADNZVCJDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=S=O)N=S=O

Origin of Product

United States

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